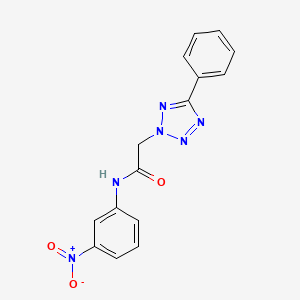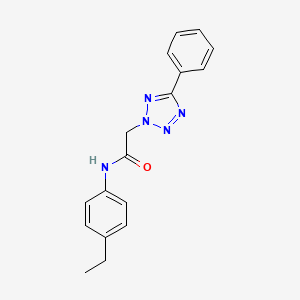![molecular formula C22H18N2OS B3892995 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B3892995.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide is a complex organic compound featuring a benzothiazole moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with 2-methylbenzoic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling steps, which can enhance yield and reduce reaction times. Additionally, solvent recovery systems and automated purification processes are employed to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of benzothiazole exhibit significant activity against various bacterial and fungal strains .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzothiazole moiety .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide involves its interaction with various molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anti-cancer research, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-phenylacetamide
- N-(1,3-benzothiazol-2-yl)-2-methylbenzamide
- N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups on the aromatic rings can enhance its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-14-8-3-4-9-16(14)21(25)23-18-12-7-10-17(15(18)2)22-24-19-11-5-6-13-20(19)26-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUZKAQVDLXIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-[(Z)-2-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B3892919.png)
![2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B3892930.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B3892935.png)

![3-[2-(1-piperidinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B3892940.png)
![3-[(2-amino-4,5-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3892945.png)

![1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE](/img/structure/B3892955.png)
![2-[(E)-1-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B3892964.png)
![4-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3892972.png)
![4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3892979.png)
![2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B3892992.png)
![N-[3-(butanoylamino)phenyl]butanamide](/img/structure/B3892993.png)
![4-amino-N'-[(2,4-dichlorophenyl)methoxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3892994.png)
